molecular formula C15H18N2OS B2916027 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide CAS No. 478065-86-0

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2916027
CAS No.: 478065-86-0
M. Wt: 274.38
InChI Key: FYUZMNVUILEJSP-UHFFFAOYSA-N
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Description

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide ( 478065-86-0) is a high-purity research chemical offered for neuroscience and pharmacological studies. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The core structural motif of this compound, the thiazole ring, is a versatile heterocycle known for its significant presence in bioactive molecules and approved drugs, contributing to a wide spectrum of pharmacological properties . The thiazole moiety is a key feature in various CNS-active drugs and is a valuable scaffold in medicinal chemistry for developing novel therapeutic agents . This product is provided exclusively for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-4-10(2)12-5-7-13(8-6-12)14-9-19-15(17-14)16-11(3)18/h5-10H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUZMNVUILEJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial properties against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

    Medicine: The compound has shown promise in anticancer research, particularly against breast cancer cell lines, due to its ability to inhibit cell proliferation and induce apoptosis.

    Industry: Thiazole derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring attached to the thiazole core is a key site for structural diversification. Modifications here impact electronic properties, solubility, and biological interactions.

Compound Name Substituent on Phenyl Ring Key Functional Groups Biological Activity/Properties Reference
N-{4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide Butan-2-yl Branched alkyl Presumed enhanced lipophilicity
CHEM-5861528 Butan-2-yl + purine derivative Purine-linked acetamide TRPA1 inhibitor (IC₅₀: 4–10 μM)
Compound 6a () 4-Hydroxy-3-methoxyphenyl Hydroxy, methoxy COX/LOX inhibition (structural insight)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Chloro groups Structural mimic of benzylpenicillin
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide 4-Chloro-benzenesulfonyl Sulfonyl, chloro Modified solubility/electronic effects

Key Observations :

  • Electron-Withdrawing Groups : Chloro and sulfonyl groups (e.g., in ) increase electron density, possibly affecting binding to targets like TRPA1 or enzymes .
  • Heterocyclic Additions : Compounds like CHEM-5861528 incorporate purine moieties, expanding interaction sites for receptor binding .

Pharmacological Activities

TRPA1 Inhibition

CHEM-5861528 (a close analog) inhibits TRPA1 with an IC₅₀ of 4–10 μM, suggesting that the butan-2-ylphenyl-thiazole-acetamide scaffold is conducive to TRPA1 antagonism. This activity is linked to anti-inflammatory and anti-nociceptive effects in asthma models .

Analgesic and Anti-inflammatory Effects
  • N-Substituted Acetamides : Compound 35 (), featuring a piperazinyl sulfonyl group, showed analgesic activity superior to paracetamol. This highlights the role of sulfonamide and amine groups in pain modulation .
Anti-Tumor Potential

Thiazole derivatives with chloro and cyano substituents () exhibited anti-tumor activity, though the butan-2-yl group’s role in this context remains unexplored .

Biological Activity

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring attached to a phenyl group with a butan-2-yl substituent. Its molecular formula is C15H17N2OSC_{15}H_{17}N_2OS, and it exhibits unique chemical properties that contribute to its biological activity.

The mechanism by which this compound exerts its effects involves interaction with cellular targets that lead to the inhibition of pathogen growth and cancer cell proliferation. The thiazole nucleus is known to disrupt bacterial lipid biosynthesis, while its antiproliferative effects are attributed to the induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The above table summarizes the MIC values for various bacterial strains, indicating the compound's potential as an antimicrobial agent.

Anticancer Activity

This compound has been evaluated for its anticancer potential against several human cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through various pathways.

Case Study: Anticancer Activity Against A549 Cell Line

In a study assessing the compound's effect on lung carcinoma (A549) cells, it was found to significantly reduce cell viability in a dose-dependent manner. The following assays were performed:

  • MTT Assay : Demonstrated a reduction in cell viability by up to 70% at higher concentrations.
  • Caspase Activation Assay : Indicated increased caspase-3 activity, suggesting the induction of apoptosis.
  • DNA Fragmentation Analysis : Confirmed apoptotic cell death through DNA laddering.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. SAR studies have indicated that modifications on the phenyl ring and thiazole moiety can enhance or diminish activity. For instance:

  • Substituents on Phenyl Ring : Electron-donating groups appear to enhance antimicrobial activity.
  • Thiazole Modifications : Alterations in the thiazole ring can significantly affect anticancer efficacy.

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